molecular formula C16H31AlO5 B7983722 Aluminum bis(2-ethylhexanoate)

Aluminum bis(2-ethylhexanoate)

Cat. No.: B7983722
M. Wt: 330.40 g/mol
InChI Key: ITXFWNWNWXSDBB-UHFFFAOYSA-K
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Description

Aluminum bis(2-ethylhexanoate) is an organometallic compound derived from 2-ethylhexanoic acid and aluminum. It is commonly used as a catalyst in various chemical reactions and industrial processes. The compound is known for its solubility in organic solvents and its role in polymerization and oxidation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum bis(2-ethylhexanoate) can be synthesized through the reaction of aluminum with 2-ethylhexanoic acid. One common method involves the reaction of aluminum isopropoxide with 2-ethylhexanoic acid in an organic solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of aluminum bis(2-ethylhexanoate) often involves the use of aluminum hydroxide and 2-ethylhexanoic acid. The reaction is conducted in the presence of a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Aluminum bis(2-ethylhexanoate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes, ketones, or carboxylic acids, while substitution reactions can produce various aluminum complexes .

Mechanism of Action

The mechanism of action of aluminum bis(2-ethylhexanoate) involves its ability to coordinate with various substrates, facilitating their transformation through catalytic processes. The aluminum center acts as a Lewis acid, activating the substrates and promoting the desired chemical reactions. Molecular targets include organic molecules with functional groups that can coordinate to the aluminum center, such as alcohols, carboxylic acids, and amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aluminum bis(2-ethylhexanoate) is unique due to its high solubility in organic solvents and its effectiveness as a catalyst in a wide range of chemical reactions. Its ability to form stable complexes with various substrates makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

aluminum;2-ethylhexanoate;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Al.H2O/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;1H2/q;;+3;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXFWNWNWXSDBB-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[OH-].[Al+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31AlO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30745-55-2
Record name Bis(2-ethylhexanoato-κO)hydroxyaluminum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30745-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HYDROXYALUMINUM BIS(2-ETHYLHEXANOATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72E28W1P5O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum bis(2-ethylhexanoate)
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Aluminum bis(2-ethylhexanoate)

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